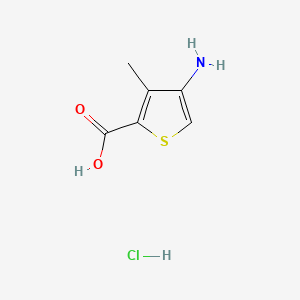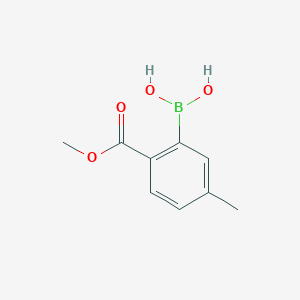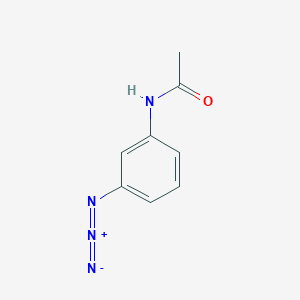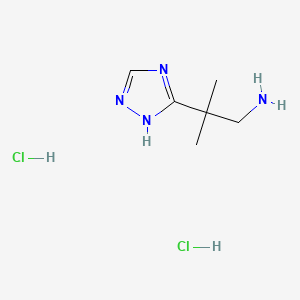
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The triazole ring, a five-membered ring containing three nitrogen atoms, is a key structural component that contributes to the compound’s pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bicarbonate (NaHCO₃), hydrogen (H₂), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or activation of biological pathways. This interaction can result in the modulation of cellular processes, such as cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal drug with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring.
Nefazodone: Similar to trazodone, used for its antidepressant effects.
Uniqueness
2-methyl-2-(1H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities
Propiedades
Fórmula molecular |
C6H14Cl2N4 |
|---|---|
Peso molecular |
213.11 g/mol |
Nombre IUPAC |
2-methyl-2-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-6(2,3-7)5-8-4-9-10-5;;/h4H,3,7H2,1-2H3,(H,8,9,10);2*1H |
Clave InChI |
NBGILXFJSSBWGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C1=NC=NN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
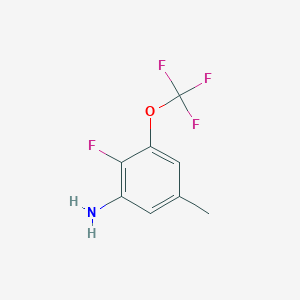

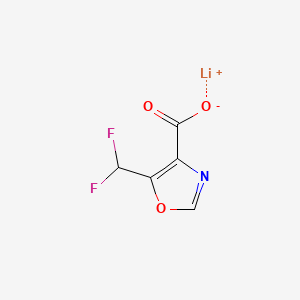

![(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
![2-bromo-N-[6-(cyclopropylmethoxy)pyridazin-3-yl]propanamide](/img/structure/B13463523.png)
amine, carbonic acid](/img/structure/B13463536.png)

